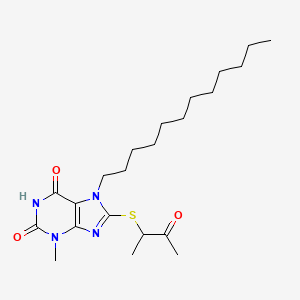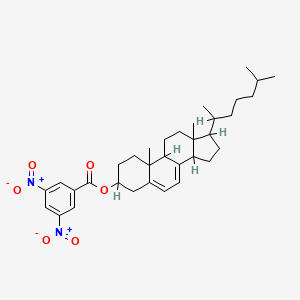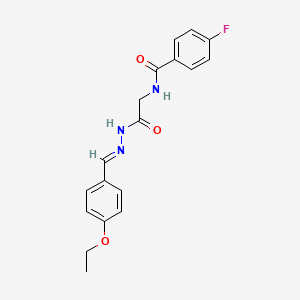
5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-((3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-(3-éthoxypropyl)-2-thioxothiazolidin-4-one est un composé organique complexe appartenant à la classe des thiazolidinones
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5-((3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-(3-éthoxypropyl)-2-thioxothiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes:
Formation du cycle pyrazole : La synthèse commence par la préparation du cycle pyrazole. Cela peut être réalisé par la réaction de l'hydrazine avec une β-dicétone ou un β-cétoester approprié en conditions acides ou basiques.
Introduction du noyau thiazolidinone : L'étape suivante implique la formation du noyau thiazolidinone. Cela se fait généralement en faisant réagir un thioamide avec une cétone ou un aldéhyde halogéné.
Couplage des unités pyrazole et thiazolidinone : La dernière étape est le couplage des unités pyrazole et thiazolidinone. Cela est généralement réalisé par une réaction de condensation, où l'aldéhyde pyrazole réagit avec la thiazolidinone en présence d'une base telle que l'éthylate de sodium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de plates-formes de synthèse automatisées et un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier aux groupes méthylène et thioxo. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle pyrazole et du groupe thioxo. Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe méthylène adjacent au noyau thiazolidinone. Des agents halogénants comme le N-bromosuccinimide peuvent être utilisés.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène (H₂O₂), permanganate de potassium (KMnO₄)
Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄)
Substitution : N-bromosuccinimide (NBS), éthylate de sodium (NaOEt)
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones
Réduction : Formation d'alcools ou d'amines
Substitution : Formation de dérivés halogénés
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, ce composé a été étudié pour son potentiel d'inhibiteur enzymatique. Sa capacité à interagir avec des enzymes spécifiques en fait un candidat pour le développement de médicaments.
Médecine
En médecine, le composé est étudié pour ses propriétés thérapeutiques potentielles. Des études préliminaires suggèrent qu'il pourrait avoir des activités anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de la 5-((3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-(3-éthoxypropyl)-2-thioxothiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d'autres protéines. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, bloquant ainsi l'accès du substrat ou modifiant la conformation enzymatique.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparaison Avec Des Composés Similaires
Composés similaires
5-((3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-2-thioxothiazolidin-4-one : N'a pas le groupe éthoxypropyle, ce qui peut affecter sa solubilité et sa réactivité.
5-((3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-(3-méthoxypropyl)-2-thioxothiazolidin-4-one : Contient un groupe méthoxypropyle au lieu d'un groupe éthoxypropyle, ce qui peut modifier ses propriétés chimiques.
Unicité
La présence du groupe éthoxypropyle dans la 5-((3-(3,4-diméthoxyphényl)-1-phényl-1H-pyrazol-4-yl)méthylène)-3-(3-éthoxypropyl)-2-thioxothiazolidin-4-one confère des caractéristiques de solubilité et de réactivité uniques. Cela la distingue des autres composés similaires et la rend potentiellement plus adaptée à des applications spécifiques en recherche et dans l'industrie.
Propriétés
Numéro CAS |
623935-86-4 |
|---|---|
Formule moléculaire |
C26H27N3O4S2 |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O4S2/c1-4-33-14-8-13-28-25(30)23(35-26(28)34)16-19-17-29(20-9-6-5-7-10-20)27-24(19)18-11-12-21(31-2)22(15-18)32-3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3/b23-16- |
Clé InChI |
SMYILVWTQXAINB-KQWNVCNZSA-N |
SMILES isomérique |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)


![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)






![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
